N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, with a 6-methyl substitution and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. It belongs to a class of apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, which target DNA repair pathways to potentiate the efficacy of alkylating chemotherapies or radiation . APE1 is overexpressed in gliomas and other malignancies, contributing to therapeutic resistance . The 6-methyl group in the tetrahydrothienopyridine ring is a critical structural determinant of activity and selectivity, as modifications at this position (e.g., isopropyl or propyl substitutions) alter potency and pharmacokinetic (PK) properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S3/c1-30-16-13-20-23(17-30)36-27(24(20)26-28-21-7-3-4-8-22(21)35-26)29-25(32)18-9-11-19(12-10-18)37(33,34)31-14-5-2-6-15-31/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJWYXGTDQWBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on various studies and findings.
Chemical Structure
The compound features several notable structural elements:
- Benzothiazole ring : Known for its biological activity, this moiety often contributes to the interaction with various biological targets.
- Tetrahydrothieno[2,3-c]pyridine : This component is associated with neuroprotective and anticancer properties.
- Piperidine sulfonamide : This group is frequently involved in enhancing the compound's solubility and bioavailability.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation. It may affect the expression of genes related to apoptosis and cell cycle regulation.
Enzyme Inhibition
Research has highlighted the compound's role as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in DNA repair mechanisms:
- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits APE1 activity, leading to increased sensitivity of cancer cells to chemotherapeutic agents. This suggests a potential role in enhancing the efficacy of existing cancer treatments .
Antioxidant Activity
The compound also displays antioxidant properties:
- Redox Activity : Studies indicate that it can modulate oxidative stress levels in cells, which is crucial for protecting against cellular damage and inflammation .
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective effects:
- Neuroprotection Mechanisms : By modulating neurotransmitter levels and reducing oxidative stress, it may offer therapeutic benefits in neurodegenerative diseases .
Study 1: APE1 Inhibition and Cancer Cell Sensitivity
In a study examining the effects of this compound on breast cancer cells:
- Findings : The compound significantly reduced cell viability when used in combination with standard chemotherapy drugs. The mechanism was attributed to enhanced APE1 inhibition leading to DNA damage accumulation.
Study 2: Neuroprotective Effects in Animal Models
Another study investigated the neuroprotective effects in rodent models of Alzheimer’s disease:
- Results : Administration of the compound improved cognitive functions and reduced neuroinflammation markers compared to control groups.
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Compounds
| Compound Name | APE1 Inhibition | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(3-(benzo[d]thiazol... | Yes | Moderate | Yes |
| Compound X | Yes | High | No |
| Compound Y | No | Low | Moderate |
Scientific Research Applications
APE1 Inhibition
One of the primary applications of this compound is its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the base excision repair pathway. Studies have shown that derivatives of this compound exhibit low micromolar activity against APE1, making it a promising candidate for enhancing the cytotoxic effects of chemotherapeutic agents like temozolomide and methylmethane sulfonate .
Case Study: Cytotoxicity Enhancement
In a study involving HeLa cells, the compound was found to potentiate the cytotoxicity of alkylating agents by increasing the accumulation of apurinic sites within the DNA. This effect underscores its potential utility in combination therapies for treating cancers with high APE1 expression .
Structure-Activity Relationships (SAR)
The SAR analysis of the compound indicates that modifications to the benzothiazole ring significantly influence its inhibitory potency against APE1. For instance, varying substituents on the benzothiazole moiety can lead to enhanced binding affinity and selectivity towards the target enzyme .
Table 2: SAR Insights
| Modification | Observed Effect |
|---|---|
| Methyl group addition | Increased APE1 inhibition |
| Halogen substitutions | Varied cytotoxicity profiles |
ADME Profile
The pharmacokinetic properties of this compound have been characterized as favorable, with good absorption, distribution, metabolism, and excretion (ADME) profiles noted in preclinical studies. Following intraperitoneal administration in mice, significant plasma and brain exposure levels were achieved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound is compared to three analogues with variations in the 6-position substituent and sulfonamide groups. These modifications influence APE1 inhibition, cytotoxicity, and PK profiles:
Structure-Activity Relationship (SAR) Insights
6-Position Substitution :
- The methyl group in the target compound likely provides moderate steric bulk, balancing APE1 binding affinity and metabolic stability. In contrast, the isopropyl analogue (Compound 3) shows superior APE1 inhibition (single-digit µM IC₅₀) and enhances temozolomide (TMZ) cytotoxicity by 2.5–3.0 fold in HeLa cells . Propyl or longer alkyl chains (e.g., ) may reduce activity due to unfavorable steric effects.
- Methyl substitutions are hypothesized to improve solubility compared to bulkier groups, though PK data for the target compound remain unreported.
Compound 3’s simpler acetamide group lacks this feature but still achieves significant brain exposure (AUC₀–t = 850 ng·h/mL) .
Therapeutic Implications :
- APE1 overexpression in gliomas correlates with resistance to alkylating agents . The isopropyl analogue’s robust brain exposure suggests utility in glioma models, though the target compound’s methyl group and sulfonamide design may offer tailored BBB penetration or reduced toxicity.
Research Findings and Clinical Relevance
- APE1 Inhibition : The isopropyl analogue (Compound 3) demonstrates potent APE1 inhibition, aligning with the target compound’s hypothesized mechanism. APE1 suppression sensitizes tumors to DNA-damaging therapies, a strategy critical for treating APE1-overexpressing cancers like glioblastoma .
- Pharmacokinetics : Compound 3 exhibits favorable plasma and brain exposure in mice, supporting CNS applicability. The target compound’s piperidine sulfonamide group may further optimize these properties, though experimental validation is needed.
- Unresolved Questions : The impact of the 6-methyl group on APE1 binding kinetics and the target compound’s in vivo efficacy require further study.
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
The Vilsmeier-Haack reaction enables the introduction of formyl groups into aromatic systems, which is critical for subsequent cyclization. As demonstrated in the synthesis of analogous THTP derivatives, 4-piperidone is first protected with a benzothiazole-2-sulfonyl (Bts) group to prevent undesired side reactions. The protected intermediate undergoes formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding a chloroformyl derivative. This intermediate reacts with sodium sulfide to generate a thiolate species, which undergoes nucleophilic displacement with alkyl bromides (e.g., ethyl bromopropionate) to form thioether linkages. Base-mediated cyclization then furnishes the THTP core, with the Bts group subsequently removed using thiophenol (PhSH) and potassium carbonate.
Pictet-Spengler Reaction for Ring Formation
For THTP derivatives with simpler substitution patterns, the Pictet-Spengler reaction offers a streamlined route. Condensation of a tryptamine analogue with carbonyl compounds in acidic media generates the tetrahydro-β-carboline framework, which is further functionalized to introduce the thiophene ring. This method is particularly advantageous for controlling stereochemistry, as evidenced by the enantioselective synthesis of 2,6-disubstituted THTPs using chiral auxiliaries.
Functionalization of the THTP Core
Methylation at Position 6
The 6-methyl substituent is introduced early in the synthesis to minimize steric hindrance during subsequent steps. Reductive amination of a ketone intermediate with methylamine and sodium cyanoborohydride (NaBH₃CN) provides a reliable pathway. Alternatively, alkylation of a secondary amine precursor with methyl iodide in the presence of a base like potassium tert-butoxide (t-BuOK) achieves the desired substitution.
Synthesis of the 4-(Piperidin-1-ylsulfonyl)benzamide Side Chain
Sulfonylation of Benzamide
The sulfonylpiperidine group is constructed separately to avoid interference with the THTP core. 4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid, which undergoes diazotization and subsequent reaction with piperidine in the presence of copper(I) chloride to yield 4-(piperidin-1-yl)benzoic acid. Sulfonation is achieved using chlorosulfonic acid (ClSO₃H), followed by quenching with piperidine to furnish 4-(piperidin-1-ylsulfonyl)benzoic acid.
Amide Coupling to the THTP Core
The final assembly employs carbodiimide-mediated coupling between the THTP amine and 4-(piperidin-1-ylsulfonyl)benzoic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate this transformation, with triethylamine (Et₃N) as a base to scavenge HCl. Purification via flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) yields the target compound in >95% purity.
Optimization Challenges and Solutions
Regiochemical Control
Competing cyclization pathways during THTP formation necessitate careful temperature control. Maintaining reactions at −20°C during thiolate generation minimizes off-pathway dimerization.
Stereochemical Integrity
Chiral HPLC separation is required for enantiomerically pure intermediates when using the Pictet-Spengler route. Alternatively, asymmetric hydrogenation with Wilkinson’s catalyst [(RhCl(PPh₃)₃)] achieves enantiomeric excesses >90%.
Sulfonylation Side Reactions
Over-sulfonation at the benzamide aromatic ring is mitigated by employing stoichiometric amounts of chlorosulfonic acid and rigorous temperature monitoring (0–5°C).
Analytical Validation
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.0 Hz, 1H, benzothiazole-H), and 3.45 (m, 4H, piperidine-CH₂).
- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 633.2567 (calculated 633.2563 for C₂₉H₃₃N₄O₃S₃).
Purity Assessment
Ultra-performance liquid chromatography (UPLC) with photodiode array detection (PDA) confirms purity ≥99% (Column: Acquity UPLC BEH C18, 1.7 µm; gradient: 5–95% acetonitrile in water over 10 min).
Q & A
Basic: What are the key steps in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
Coupling of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors.
Amidation with a benzoyl chloride derivative (e.g., 4-(piperidin-1-ylsulfonyl)benzoyl chloride).
Purification via chromatography or crystallization.
Critical parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or ethanol), and inert atmospheres to prevent oxidation .
Basic: What analytical techniques confirm the compound’s identity and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 502.04 for the hydrochloride salt) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .
- Catalyst Screening : Use coupling agents like HATU or DCC for amide bond formation .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 70°C) reduces side-product formation .
Advanced: How should researchers reconcile contradictions in reported biological activities of related compounds?
Example : A comparative study of derivatives showed variable IC50 values (Table 1).
| Compound Class | Activity | IC50 (μM) |
|---|---|---|
| Benzo[d]thiazole-based | Antimicrobial | 5–20 |
| Tetrahydrothieno[2,3-c]pyridine | Anticancer | 0.1–50 |
| Methodology : |
- Conduct dose-response assays under standardized conditions.
- Use computational docking to validate target binding hypotheses .
Advanced: What strategies identify the compound’s biological targets?
- Computational Modeling : Molecular docking with kinases or GPCRs (e.g., using AutoDock Vina) .
- Experimental Assays :
- Kinase Profiling : Screen against a panel of 100+ kinases.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in vitro .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
- Derivatization : Synthesize analogs with modified substituents (e.g., methoxy → nitro groups) .
- Biological Testing : Compare IC50 values across analogs (Table 1) to identify critical functional groups .
Basic: What methods ensure compound stability during storage?
- Storage Conditions : -20°C under argon to prevent hydrolysis of the sulfonamide group .
- Stability Monitoring : Periodic HPLC analysis to detect degradation products .
Advanced: How can solubility limitations be addressed for in vivo studies?
- Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Advanced: How are intermediates validated during multi-step synthesis?
- Thin-Layer Chromatography (TLC) : Monitor reaction progress (Rf values).
- In-line Spectroscopy : FTIR or UV-vis to confirm functional group transformations .
Advanced: What strategies mitigate toxicity concerns in preclinical studies?
- Metabolic Profiling : Use liver microsomes to identify reactive metabolites .
- Structural Modifications : Replace labile groups (e.g., nitro → cyano) to reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
